molecular formula C5H8O2 B575190 3-(Hydroxymethyl)cyclobutanone CAS No. 183616-18-4

3-(Hydroxymethyl)cyclobutanone

Cat. No. B575190
M. Wt: 100.117
InChI Key: NPBDXRSQLIOUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)cyclobutanone is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)cyclobutanone involves the coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone via its triflate to give both N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded quantitatively one stereoisomer in each case .


Molecular Structure Analysis

The InChI code for 3-(Hydroxymethyl)cyclobutanone is 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)cyclobutanone has a density of 1.2±0.1 g/cm3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 37 Å2 and a molar volume of 86.0±3.0 cm3 .

Scientific Research Applications

  • Palladium-Catalyzed Reactions : 3-(Hydroxymethyl)cyclobutanone has been used in palladium-catalyzed reactions to produce arylated benzolactones, demonstrating its potential in complex organic syntheses (Matsuda, Shigeno, & Murakami, 2008).

  • Synthesis of Cyclobutanone Derivatives : An efficient route to 3-(hydroxymethyl)cyclobutanone acetals via a [2+2] cycloaddition reaction has been reported, underlining the chemical's versatility in synthesizing various cyclobutanone derivatives (Kabalka & Yao, 2003).

  • HIV Inhibition Activity : 3-(Hydroxymethyl)cyclobutanone has been used in the synthesis of nucleosides with potential HIV inhibition activity, highlighting its application in medicinal chemistry (Lee-Ruff et al., 1996).

  • Asymmetric Synthesis : This compound has been involved in asymmetric synthesis processes, such as the synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage (Matsuda, Shigeno, & Murakami, 2007).

  • Enzyme-Catalyzed Acylation and Hydrolysis : It has been used in the regio- and enantioselective protection and deprotection of cyclobutanone derivatives using porcine pancreatic lipase, indicating its utility in enzymatic reactions (Salezadeh-Asl & Lee-Ruff, 2005).

  • Synthesis of Carbocyclic Analogues : 3-(Hydroxymethyl)cyclobutanone has been instrumental in synthesizing carbocyclic analogues of nucleosides, which are significant in drug development (Honjo et al., 1989).

  • Intermolecular Cycloaddition Reactions : Its application in intermolecular cycloaddition reactions with aldehydes and ketones has been explored, demonstrating its reactivity and potential for creating diverse organic compounds (Matsuo et al., 2008).

  • Synthesis of Cyclobutanones from Olefins : A general synthesis method of cyclobutanones from olefins and tertiary amides using 3-Hexylcyclobutanone has been reported, showing its application in the formation of cyclobutanones (Schmit et al., 2003).

  • Synthesis of Cyclic Hydroxamic Acids : This compound has been used in the synthesis of cyclic hydroxamic acids, showcasing its role in creating biologically relevant molecules (Banerjee & King, 2009).

  • Study in Mass Spectrometry : It has also been studied in mass spectrometry for understanding the fragmentation patterns of related compounds, indicating its significance in analytical chemistry (Lin et al., 2000).

Safety And Hazards

3-(Hydroxymethyl)cyclobutanone is classified as a flammable liquid and vapor . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-(hydroxymethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDXRSQLIOUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670329
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)cyclobutanone

CAS RN

183616-18-4
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
GW Kabalka, ML Yao - Tetrahedron letters, 2003 - Elsevier
An efficient route to 3-(hydroxymethyl)cyclobutanone acetals via a [2+2] cycloaddition reaction is reported. The dramatic effect of different diol acetals on benzyl deprotection is discussed…
Number of citations: 13 www.sciencedirect.com
MM Hassan, A Yaseen, A Ebead… - … and Nucleic Acids, 2018 - Taylor & Francis
… The coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone proceeds via its triflate to give both N-7 and N-9 regioisomers with relative yields corresponding to the calculated …
Number of citations: 2 www.tandfonline.com
M Lopp, A Paju, T Kanger, K Kriis… - PROCEEDINGS …, 2001 - books.google.com
… Prochiral /3-hydroxymethyl cyclobutanone 4.4 revealed also low reactivity towards oxidation. The oxidation occurred only at an elevated temperature (-5 C, usually the reaction …
Number of citations: 1 books.google.com
GW Kabalka, ML Yao - Applied organometallic chemistry, 2003 - Wiley Online Library
A boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. The synthesis involves the preparation of hydroxymethylcyclobutanone ketal…
Number of citations: 28 onlinelibrary.wiley.com
GW Kabalka, ML Yao - Anti-Cancer Agents in Medicinal …, 2006 - ingentaconnect.com
The treatment of cancer remains one of the most challenging problems for humanity. Boron neutron capture therapy (BNCT) is a binary approach for cancer treatment that is particularly …
Number of citations: 54 www.ingentaconnect.com
A Wang, K Lv, Z Tao, J Gu, L Fu, M Liu, B Wan… - European journal of …, 2019 - Elsevier
A series of benzothiazinones (BTZs) containing an oxime moiety, based on the structure of ZR-10 discovered in our lab, were designed and synthesized. Most of the compounds with …
Number of citations: 26 www.sciencedirect.com
JT Kuethe, K Basu, RK Orr, E Ashley, M Poirier… - Bioorganic & Medicinal …, 2018 - Elsevier
The evolution of a scalable process for the preparation of methylcyclobutanol-pyridyl ether 1 is described. Key aspects of this development including careful control of the …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.